molecular formula C15H16BrNO3 B5874599 2-(4-bromo-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B5874599
M. Wt: 338.20 g/mol
InChI Key: RONVWHFPTSURIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that features a brominated aromatic ring, a furan ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Bromination: The starting material, 3,5-dimethylphenol, is brominated using bromine in the presence of a catalyst to yield 4-bromo-3,5-dimethylphenol.

    Etherification: The brominated phenol is then reacted with 2-chloroacetamide in the presence of a base to form 2-(4-bromo-3,5-dimethylphenoxy)acetamide.

    Furan Ring Introduction: Finally, the acetamide is reacted with furan-2-carbaldehyde under reductive amination conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the acetamide group can yield the corresponding amine.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving brominated aromatic compounds.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The brominated aromatic ring and furan moiety could play roles in binding to specific molecular targets, while the acetamide group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-3,5-dimethylphenoxy)acetamide: Lacks the furan ring, potentially altering its biological activity and chemical reactivity.

    N-(furan-2-ylmethyl)acetamide: Lacks the brominated aromatic ring, which could affect its interaction with molecular targets.

    2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which might influence its reactivity and biological properties.

Uniqueness

The presence of both a brominated aromatic ring and a furan ring in 2-(4-bromo-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide makes it unique compared to its analogs. This combination of functional groups could confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-10-6-13(7-11(2)15(10)16)20-9-14(18)17-8-12-4-3-5-19-12/h3-7H,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONVWHFPTSURIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.